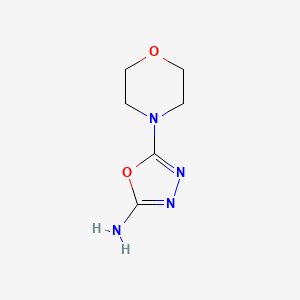

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

Description

The exact mass of the compound 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEQVWNRKBMEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375036 |

Source

|

| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-17-1 |

Source

|

| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496057-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. This molecule integrates two pharmacologically significant scaffolds: the morpholine ring, known for improving the pharmacokinetic profiles of drug candidates, and the 1,3,4-oxadiazole core, a versatile bioisostere for amide and ester groups with a wide range of biological activities.[1][2][3] This document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough characterization strategy. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical grounding and practical insights into the chemistry of this promising compound.

Introduction: The Scientific Rationale

The convergence of privileged structures in a single molecular entity is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents with enhanced efficacy and favorable drug-like properties. The title compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, is a prime example of this approach.

-

The Morpholine Moiety: Morpholine is a six-membered heterocycle containing both an amine and an ether functional group.[4] Its incorporation into bioactive molecules is often associated with improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][5] The morpholine ring can also participate in crucial hydrogen bonding interactions with biological targets.[5]

-

The 1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole ring is a five-membered heterocycle that is frequently employed as a bioisostere of amide and ester functionalities.[2] This substitution can lead to enhanced stability against enzymatic degradation and can modulate the electronic and conformational properties of a molecule. Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6]

The combination of these two scaffolds in 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine presents a unique opportunity for the development of novel drug candidates with potentially synergistic or enhanced biological activities.

Proposed Synthesis Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

An In-Depth Technical Guide to the Physicochemical Properties of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

Foreword: The Physicochemical Blueprint of a Drug Candidate

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is paved with rigorous scientific evaluation. A molecule's biological activity, while paramount, is only one facet of its potential. Its ultimate success is profoundly dictated by its physicochemical properties—the intrinsic traits that govern its interaction with the complex biological milieu.[1][2] These properties, including acidity (pKa), lipophilicity (logP), and solubility, are the gatekeepers of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from oral bioavailability to target engagement and potential toxicity.[3][4][5]

This guide focuses on 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine , a compound built upon the 1,3,4-oxadiazole core. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, renowned for its metabolic stability and its presence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9][10] Understanding the physicochemical blueprint of this specific derivative is therefore a critical step in assessing its viability as a drug development candidate. Herein, we provide not just the data, but the causality behind the experimental methodologies required to accurately characterize this promising molecule.

Molecular Identity and Core Characteristics

A thorough analysis begins with the foundational attributes of the molecule. These properties are often predicted computationally in the early stages of discovery to triage candidates before committing to more resource-intensive experimental work.

Chemical Structure:

Figure 1. 2D structure of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine.

The structure reveals three key functional regions that dictate its properties:

-

A 1,3,4-oxadiazole ring: A stable, polar, and hydrogen bond-accepting heterocycle.

-

A morpholine moiety: A saturated heterocycle that can influence solubility and metabolic stability.

-

A primary amine (-NH2) group: A key site for protonation, acting as a hydrogen bond donor and significantly impacting pKa and solubility.

Table 1: Core Molecular Identifiers and Predicted Properties

| Property | Value | Source |

| CAS Number | 496057-17-1 | [11] |

| Molecular Formula | C₆H₁₀N₄O₂ | [11] |

| Molecular Weight | 170.17 g/mol | [11] |

| Melting Point | 186-188°C (Predicted) | [11][12] |

| Boiling Point | 347.8 ± 52.0 °C (Predicted) | [12] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [12] |

Acidity Constant (pKa): The Ionization Gatekeeper

2.1 Scientific Significance

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is arguably one of the most critical physicochemical parameters, as the charge state of a drug profoundly affects its solubility, its ability to cross lipid membranes (permeability), its binding affinity to the target protein, and its susceptibility to certain clearance mechanisms.[3][5] For 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, the primary amine is the most likely site of protonation, making it a basic compound.

2.2 Predicted Data

Computational models provide an initial estimate, which must be confirmed experimentally.

-

Predicted pKa: 1.07 ± 0.20[12]

This predicted value seems unusually low for a primary amine and highlights the necessity of experimental verification, as the electronic environment of the oxadiazole ring can significantly influence basicity.

2.3 Experimental Protocol: Potentiometric Titration

Potentiometric titration remains a high-precision, gold-standard method for pKa determination due to its accuracy and reliability.[13]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of an appropriate solvent system (e.g., water or a water/co-solvent mix if solubility is low). A background electrolyte like 0.15 M KCl is often included to maintain constant ionic strength.

-

Initial pH Adjustment: Acidify the solution to a starting pH of ~1.8-2.0 using a standardized titrant (e.g., 0.1 M HCl) to ensure the analyte is fully protonated.

-

Titration: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[14]

-

Data Acquisition: Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[14] Continue until a pH of ~12 is reached.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[14] Perform at least three replicate titrations to ensure reproducibility.[14]

Causality Behind the Protocol: This method directly measures the change in proton concentration (pH) as a strong base is added to neutralize the protonated form of the drug. The inflection point of the curve represents the point of maximum buffering capacity, which corresponds directly to the pKa of the ionizable group.

Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP): The Membrane-Crossing Predictor

3.1 Scientific Significance

Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[3][15] It is typically measured as the partition coefficient (P) between an organic solvent (most commonly n-octanol) and water. The logarithmic value, logP, is used for convenience. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH (e.g., physiological pH 7.4) and is more biologically relevant as it accounts for both the neutral and ionized species.[15] A balanced logP/D (typically between 1 and 3) is often sought for orally administered drugs.

3.2 Predicted Data

No predicted logP value for this specific compound was found in the initial search. The presence of the polar morpholine and amine groups suggests it may have relatively low lipophilicity, but the oxadiazole and hydrocarbon backbone will contribute to it. Experimental determination is essential.

3.3 Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method is the traditional and most direct way to measure lipophilicity, considered the "gold standard" for its accuracy when performed correctly.[16]

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered saline). Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The initial concentration should be high enough for accurate detection in both phases.

-

Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium between the two phases.[16][17]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([concentration in octanol] / [concentration in aqueous buffer])

Causality Behind the Protocol: This method physically mimics the partitioning of a drug between a lipid-like environment (n-octanol) and an aqueous environment (buffer). By allowing the system to reach thermodynamic equilibrium and then directly measuring the concentration in each phase, it provides an unambiguous measure of the compound's relative affinity for these two environments at a biologically relevant pH.

Workflow for logD Determination by Shake-Flask Method.

Aqueous Solubility: The Prerequisite for Absorption

4.1 Scientific Significance

For a drug to be absorbed from the gastrointestinal tract or to be formulated for intravenous administration, it must first dissolve in an aqueous medium. Poor aqueous solubility is a leading cause of failure for drug candidates in development.[18] Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is a fundamental property to determine early.

4.2 Predicted Data

4.3 Experimental Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic equilibrium solubility and is considered the benchmark for solubility measurements.[18]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4 to assess pH-dependent solubility). The presence of visible solid material is required to ensure saturation is reached.[18]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium between the dissolved and solid-state compound is achieved.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to sediment the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid material. The sample should be immediately filtered (e.g., using a 0.45 µm PVDF filter) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

Data Reporting: The solubility is reported in units such as mg/mL or µM.

Causality Behind the Protocol: By introducing a surplus of the solid compound and allowing sufficient time for equilibration, this protocol ensures that the resulting solution is truly saturated. The subsequent separation and analysis of the supernatant provide a direct measurement of the maximum concentration the solvent can hold at that specific temperature and pH, defining its thermodynamic solubility.

Workflow for Equilibrium Solubility Determination.

Synthesis Context

While not a physicochemical property, understanding the synthetic accessibility of the 1,3,4-oxadiazole core is relevant for any drug development program. These heterocycles are commonly synthesized through robust and well-established chemical reactions. A frequent approach involves the cyclodehydration of intermediate N,N'-diacylhydrazines using reagents like phosphorus oxychloride.[19] Another common route is the reaction of acid hydrazides with reagents such as cyanogen bromide or orthoesters.[6] The amenability of this scaffold to various synthetic strategies facilitates the generation of analogues for structure-activity relationship (SAR) studies.

Conclusion and Forward Look

The physicochemical profile of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine provides the foundational data necessary to advance its evaluation as a drug candidate. While computational predictions offer valuable initial guidance, this guide underscores the indispensability of rigorous experimental determination of its pKa, logD, and aqueous solubility. These three parameters form a critical triad that will dictate the compound's ADME properties and ultimate in vivo performance. The protocols detailed herein represent robust, validated methods that will yield the high-quality data required for informed decision-making in any drug discovery pipeline. The favorable synthetic accessibility of the 1,3,4-oxadiazole core further enhances the attractiveness of this compound series, allowing for systematic optimization of these crucial physicochemical properties to achieve the ideal balance required for a successful therapeutic agent.

References

- Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.

- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- Protocol for Determining pKa Using Potentiometric Titration - Cre

- Physical Properties in Drug Design - ResearchG

- 1,3,4-oxadiazole deriv

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives - Journal of University of Shanghai for Science and Technology.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.

- Methods for Determination of Lipophilicity - Encyclopedia.pub.

- LogP/D - Cambridge MedChem Consulting.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine - ChemicalBook.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green.

- 5-MORPHOLIN-4-YL-1,3,4-OXADIAZOL-2-YLAMINE - ChemBK.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI.

- Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. 1,3,4-oxadiazole derivatives: Significance and symbolism [wisdomlib.org]

- 9. jusst.org [jusst.org]

- 10. rroij.com [rroij.com]

- 11. chembk.com [chembk.com]

- 12. 5-MORPHOLIN-4-YL-1,3,4-OXADIAZOL-2-YLAMINE CAS#: 496057-17-1 [chemicalbook.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

A Deep Dive into the Spectroscopic Signature of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine: A Technical Guide

For Immediate Release

A Comprehensive Spectroscopic Analysis of a Promising Heterocyclic Scaffold

This technical guide provides an in-depth spectroscopic analysis of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By explaining the causality behind experimental choices and providing a self-validating interpretation of the spectral data, this guide aims to serve as an authoritative resource for the characterization of this and similar molecular architectures.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] The title compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, incorporates this key heterocycle along with a morpholine moiety and a primary amine, features that can significantly influence its physicochemical properties and biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic environment of such novel compounds. This guide will walk through the expected spectroscopic data for this molecule, drawing upon established principles and data from analogous structures.

Molecular Structure and Key Spectroscopic Features

The structure of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine presents several key features that will be interrogated by spectroscopic methods. The molecule is composed of three main components: a 1,3,4-oxadiazole ring, a morpholine ring, and a primary amine group.

Caption: Key functional components of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap and to ensure the solubility of the compound.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (typically 0-180 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show distinct signals for the morpholine and amine protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂-N (Morpholine) | ~3.4 - 3.6 | Triplet (t) | 4H | Protons on carbons adjacent to the nitrogen of the morpholine ring. The triplet arises from coupling to the adjacent -CH₂-O protons.[4][5] |

| -CH₂-O (Morpholine) | ~3.7 - 3.9 | Triplet (t) | 4H | Protons on carbons adjacent to the oxygen of the morpholine ring, deshielded relative to the -CH₂-N protons.[4][5] |

| -NH₂ (Amine) | ~5.0 - 7.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

Note: The morpholine protons often appear as two distinct triplets due to the chair conformation of the ring, which makes the axial and equatorial protons on each carbon chemically non-equivalent. However, rapid ring inversion at room temperature can lead to averaged signals, appearing as deceptively simple triplets.[6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (Oxadiazole) | ~165 - 170 | Carbon atom of the oxadiazole ring attached to the amine group. This carbon is highly deshielded due to the adjacent heteroatoms.[7][8] |

| C5 (Oxadiazole) | ~160 - 165 | Carbon atom of the oxadiazole ring attached to the morpholine nitrogen.[7][8] |

| -CH₂-N (Morpholine) | ~45 - 50 | Carbons adjacent to the nitrogen in the morpholine ring. |

| -CH₂-O (Morpholine) | ~65 - 70 | Carbons adjacent to the oxygen in the morpholine ring, deshielded by the electronegative oxygen atom.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

IR Spectral Analysis

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3400 | N-H stretching | Primary Amine (-NH₂) | Medium, often two bands |

| 2850 - 3000 | C-H stretching | Morpholine (-CH₂) | Medium to Strong |

| ~1650 | C=N stretching | 1,3,4-Oxadiazole ring | Medium to Strong[1][9] |

| ~1550 | N-H bending | Primary Amine (-NH₂) | Medium |

| 1050 - 1150 | C-O-C stretching | 1,3,4-Oxadiazole and Morpholine | Strong[1][9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Mass Spectral Analysis

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Expected Molecular Ion:

-

Molecular Formula: C₆H₁₀N₄O₂

-

Molecular Weight: 170.17 g/mol

-

Expected [M+H]⁺: m/z 171.09

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Key fragmentations may include the cleavage of the morpholine ring and the 1,3,4-oxadiazole ring.

Caption: A plausible fragmentation pathway in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this technical guide provides a robust framework for the characterization of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. The predicted NMR, IR, and MS data, based on established principles and data from analogous structures, offer a detailed spectroscopic signature for this compound. This information is crucial for researchers in the fields of medicinal chemistry and drug development, enabling them to confidently synthesize, identify, and further investigate this and related heterocyclic scaffolds. The provided methodologies and interpretations serve as a valuable resource for ensuring the scientific integrity of their work.

References

-

ResearchGate. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]

-

ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

-

ACS Publications. 1,3,4-Oxadiazole. Available from: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available from: [Link]

-

ResearchGate. ¹H NMR signals for methylene protons of morpholine group. Available from: [Link]

-

Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

-

MDPI. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

PubMed Central. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Available from: [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

ChemBK. 5-MORPHOLIN-4-YL-1,3,4-OXADIAZOL-2-YLAMINE. Available from: [Link]

-

ResearchGate. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

NIH. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

-

NIST WebBook. 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Available from: [Link]

-

PubMed Central. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available from: [Link]

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. acdlabs.com [acdlabs.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive In Silico Analysis of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, a novel small molecule with therapeutic potential. In the absence of pre-existing experimental data for this specific compound, this document outlines a robust, multi-stage computational workflow. This process begins with predictive modeling to identify likely biological targets and progresses through molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, molecular dynamics simulations, and binding free energy calculations. The methodologies detailed herein are designed to be self-validating, providing a rigorous and cost-effective strategy for elucidating the compound's mechanism of action and assessing its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of computational drug discovery.

Introduction: The Rationale for In Silico First

Given the novelty of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine and the absence of empirical data, a computational-first approach is the most logical and resource-efficient strategy.[7] By leveraging a suite of in silico tools, we can generate initial hypotheses about its biological targets, binding affinity, and overall drug-likeness, thereby guiding subsequent experimental validation.[8]

This guide will detail a systematic and rigorous in silico workflow designed to thoroughly characterize 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. We will begin by predicting its most probable protein targets, followed by a detailed examination of its interactions with a selected target through molecular docking. Subsequently, we will assess its pharmacokinetic and toxicity profiles. Finally, we will employ molecular dynamics simulations to understand the dynamic behavior of the protein-ligand complex and calculate the binding free energy for a more quantitative assessment of affinity.

Stage 1: Target Identification and Ligand Preparation

The initial and most critical step in the in silico evaluation of a novel compound is the identification of its potential biological targets.[9] This process, often referred to as "target fishing" or "target prediction," utilizes computational algorithms that correlate the chemical structure of a query molecule with databases of known ligands and their targets.[10]

In Silico Target Prediction

For 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, we will employ a consensus approach using multiple web-based servers to increase the confidence in our predictions. This strategy mitigates the biases inherent in any single algorithm.

Recommended Tools:

-

SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.[11][12]

-

TargetHunter: This tool utilizes a novel algorithm to explore large chemogenomical databases like ChEMBL for target prediction.[10]

-

Epigenetic Target Profiler (ETP): Given the prevalence of 1,3,4-oxadiazole derivatives in cancer research, this tool can predict interactions with epigenetic targets.[13]

Protocol:

-

Obtain the 2D structure of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.

-

Submit the SMILES string to each of the recommended target prediction servers.

-

Compile and compare the lists of predicted targets. Prioritize targets that are consistently predicted across multiple platforms and are implicated in disease pathways of high therapeutic interest (e.g., oncology, inflammation, neurodegenerative diseases).

Ligand Preparation

Accurate 3D representation of the ligand is paramount for successful docking and simulation studies. This involves generating a low-energy 3D conformation and assigning correct atom types and charges.

Protocol:

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to build the 3D structure of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a standard format like .mol2 or .pdb.

Stage 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[14] For this guide, we will focus on the widely used and freely available software, AutoDock Vina.

Receptor Preparation

For the purpose of this guide, let's assume that our target prediction has identified Cyclooxygenase-2 (COX-2) as a high-probability target, a common target for anti-inflammatory drugs and a known interactor with 1,3,4-oxadiazole derivatives.[15][16] We will use the crystal structure of human COX-2 (PDB ID: 5IKR) for our docking study.

Protocol:

-

Download the PDB file for 5IKR from the Protein Data Bank.

-

Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all water molecules, co-factors, and any existing ligands from the protein structure.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms using AutoDockTools (ADT).[17]

-

Save the prepared receptor in the .pdbqt format.

Docking Simulation with AutoDock Vina

Protocol:

-

Grid Box Generation: Define the binding site on the receptor. This is typically centered on the active site where the native ligand binds. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the number of binding modes to generate.

-

Running the Docking: Execute AutoDock Vina from the command line, specifying the configuration file.

-

Analysis of Results: Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor for the best-scoring pose using a visualization tool.

Stage 3: ADMET Profiling

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to de-risk drug development projects.[18] In silico ADMET prediction tools leverage machine learning models trained on large datasets of experimental data.[19]

Recommended Tools:

-

pkCSM: Predicts pharmacokinetic and toxicity properties of small molecules.[21]

-

ADMETlab: A comprehensive online platform for ADMET prediction.[21]

Protocol:

-

Submit the SMILES string of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine to the selected ADMET prediction servers.

-

Analyze the predicted properties, paying close attention to:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Evaluate the compound's overall drug-likeness based on established rules like Lipinski's Rule of Five.

Stage 4: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. We will use GROMACS, a high-performance and widely used MD simulation package.[1]

System Preparation

Protocol:

-

Force Field Selection: Choose a suitable force field for the protein and ligand. The CHARMM36 force field is a robust choice for protein-ligand simulations.[1]

-

Ligand Parametrization: Generate topology and parameter files for 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine using a server like CGenFF.[1]

-

Complex Formation: Combine the prepared protein and the best-docked pose of the ligand into a single coordinate file.

-

Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentration.

MD Simulation Workflow

Caption: A typical workflow for molecular dynamics simulation.

Protocol:

-

Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system.

-

NVT Equilibration: Heat the system to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the correct pressure and density. Position restraints are gradually released.

-

Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of protein residues (e.g., Root Mean Square Fluctuation - RMSF), and specific interactions (e.g., hydrogen bond analysis).

Stage 5: Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods that offer a good balance between accuracy and computational cost.[22]

Protocol:

-

Snapshot Extraction: Extract a series of snapshots (frames) from the stable portion of the MD trajectory.

-

MM/PBSA or MM/GBSA Calculation: For each snapshot, calculate the binding free energy using the following equation:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Where the free energy (G) of each species is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

-

Average Binding Free Energy: Average the binding free energies calculated from all the snapshots to obtain the final estimate.

Data Presentation and Interpretation

Table 1: Summary of In Silico Predictions for 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

| Parameter | Predicted Value | Method/Tool | Interpretation |

| Top Predicted Target | Cyclooxygenase-2 (COX-2) | SwissTargetPrediction, TargetHunter | Potential anti-inflammatory activity. |

| Docking Score (COX-2) | -8.5 kcal/mol (Example value) | AutoDock Vina | Strong predicted binding affinity. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 (Example) | Visualization (PyMOL) | Hydrogen bonding and hydrophobic interactions with key active site residues. |

| Lipinski's Rule of Five | 0 Violations | ADMET-AI | Good predicted oral bioavailability. |

| Blood-Brain Barrier | Low Permeability | pkCSM | Likely to have limited CNS effects. |

| hERG Inhibition | Non-inhibitor | ADMETlab | Low risk of cardiotoxicity. |

| MD Simulation RMSD | Stable (< 2 Å) | GROMACS | The protein-ligand complex is stable over the simulation time. |

| MM/PBSA ΔG_binding | -30.2 kcal/mol (Example value) | g_mmpbsa | Favorable binding free energy, confirming strong affinity. |

Conclusion and Future Directions

This in silico workflow provides a comprehensive and scientifically rigorous approach to the initial characterization of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. The hypothetical results presented suggest that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor with a favorable drug-like profile.

The true value of this computational analysis lies in its ability to generate testable hypotheses and guide experimental work. The next logical steps would be:

-

In Vitro Validation: Synthesize the compound and perform in vitro assays to confirm its inhibitory activity against the predicted target (COX-2).

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to explore the SAR and optimize potency and selectivity.

-

Experimental ADME and Toxicology: Conduct in vitro and in vivo experiments to validate the predicted ADMET properties.

By integrating computational and experimental approaches, the drug discovery and development process can be significantly accelerated, leading to the identification of novel therapeutic agents with improved efficacy and safety profiles.

References

-

An Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

-

Justin A. Lemkul. GROMACS Tutorials. [Link]

-

Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

-

Aftab, M., et al. (2024). Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Justin A. Lemkul. Protein-Ligand Complex - MD Tutorials. [Link]

-

The Amber Guy. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Simulations Plus. ADMET Predictor®. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Maddy's Lab. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Semantic Scholar. [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395–406. [Link]

-

CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

-

SwissTargetPrediction. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [Link]

-

University of Tromsø. Molecular Docking Tutorial. [Link]

-

ADMET-AI. ADMET-AI. [Link]

-

Scribd. MM/PBSA Free Energy Calculation Guide. [Link]

-

Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

-

Mobley, D. L., & Klimovich, P. V. (2012). Force fields for small molecules. Annual reports in computational chemistry, 8, 137–167. [Link]

-

ResearchGate. Optimized pharmacophore of 1,3,4-oxadiazole-chalcone hybrid molecule. [Link]

-

Kumar, S., & Vashistha, P. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 13, 858–881. [Link]

-

Vidal, D., & Mestres, J. (2021). Epigenetic Target Profiler: A Web Server to Predict Epigenetic Targets of Small Molecules. Journal of Chemical Information and Modeling, 61(4), 1547–1553. [Link]

-

Schrödinger. Virtual Screening With GLIDE. [Link]

-

Cino, E. A., et al. (2012). Force field comparison: Amber, GROMOS, CHARMM, OPLS. YouTube. [Link]

-

The Scripps Research Institute. AutoDock Tutorial. [Link]

-

ResearchGate. Pharmacophore Modeling and Molecular Properties. [Link]

-

Al-Ostoot, F. H., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4930. [Link]

-

Schrödinger. Docking and scoring. [Link]

-

Zhang, L., et al. (2012). Design, synthesis, biological evaluation and molecular modeling of novel 1,3,4-oxadiazole derivatives based on Vanillic acid as potential immunosuppressive agents. Bioorganic & medicinal chemistry, 20(14), 4234–4242. [Link]

-

Oostenbrink, C., et al. (2023). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. Journal of Chemical Theory and Computation, 19(14), 4505–4520. [Link]

-

Schrödinger. Glide. [Link]

-

van Gunsteren, W. F., et al. (2021). Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies. Physical Chemistry Chemical Physics, 23(17), 10467–10483. [Link]

-

ResearchGate. The AMBER, CHARMM, OPLS, and GROMOS atomistic force fields have a long... | Download Scientific Diagram. [Link]

-

Kumar, A., et al. (2023). Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. Journal of the Serbian Chemical Society. [Link]

-

Schrödinger. Glide5.5 - User Manual. [Link]

-

Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

-

Mahmood, S. A., et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 1-11. [Link]

-

Nováková, L., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2069. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(13), 5122. [Link]

-

Tantray, M. A., et al. (2025). Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives. Bangladesh Journal of Pharmacology, 13(4), 378-385. [Link]

-

Mahmood, S. A., et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. [Link]

Sources

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. m.youtube.com [m.youtube.com]

- 3. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]

- 4. portal.valencelabs.com [portal.valencelabs.com]

- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GROMACS Tutorials [mdtutorials.com]

- 7. Design, synthesis, biological evaluation and molecular modeling of novel 1,3,4-oxadiazole derivatives based on Vanillic acid as potential immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [folia.unifr.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medium.com [medium.com]

- 15. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 19. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 20. ADMET-AI [admet.ai.greenstonebio.com]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. peng-lab.org [peng-lab.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, integrates the established bioactivity of the 1,3,4-oxadiazole ring with a morpholine moiety, a group known to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4] While the therapeutic potential of this compound can be inferred from its structural alerts, a detailed understanding of its mechanism of action (MoA) is currently lacking in the public domain. This technical guide presents a comprehensive, multi-faceted research plan designed to thoroughly investigate and elucidate the MoA of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. The proposed studies will encompass initial broad-spectrum screening to identify potential biological activities, followed by in-depth target identification and validation, and culminating in a detailed analysis of the downstream signaling pathways and cellular phenotypes. This document serves as a strategic roadmap for researchers and drug development professionals seeking to characterize novel 1,3,4-oxadiazole derivatives.

Introduction: The Therapeutic Promise of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This privileged scaffold is a common feature in a multitude of biologically active compounds due to its favorable metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[5] The diverse therapeutic applications of 1,3,4-oxadiazole derivatives are well-documented, with examples including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic agents.[1][6]

The subject of this guide, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, presents a compelling case for investigation. The morpholine ring is a common substituent in approved drugs, often conferring improved solubility, metabolic stability, and target engagement. Its incorporation into the 1,3,4-oxadiazole framework suggests the potential for a novel pharmacological profile. This guide outlines a systematic approach to unraveling the MoA of this specific molecule, thereby providing the foundational knowledge necessary for its potential development as a therapeutic agent.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial phase of MoA studies should involve a broad-based phenotypic screening approach to identify the potential therapeutic areas where 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine may exert its effects. This unbiased strategy allows for the discovery of unexpected activities and provides the initial direction for more focused investigations.

Rationale for Experimental Choices

A panel of cell-based assays representing diverse disease areas will be employed. This approach maximizes the probability of identifying a significant biological effect. The selection of cell lines and assays is critical and should be based on their relevance to major therapeutic areas and the known activities of other 1,3,4-oxadiazole derivatives.

Experimental Protocols

2.2.1 In Vitro Antiproliferative Assay

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

-

Protocol:

-

Seed cells from a diverse panel of cancer cell lines (e.g., NCI-60 panel) in 96-well plates at their optimal densities.

-

The following day, treat the cells with a serial dilution of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

2.2.2 Anti-inflammatory Activity Assay

-

Objective: To determine the compound's ability to modulate inflammatory responses in vitro.

-

Protocol:

-

Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treat cells with varying concentrations of the test compound for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

After 24 hours, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

2.2.3 Antimicrobial Susceptibility Testing

-

Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

-

Protocol:

-

Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Test the compound against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Determine the minimum inhibitory concentration (MIC) for each microbial strain.

-

Data Presentation

The quantitative data from these initial screens should be summarized in a clear and concise table for easy comparison of the compound's activity across different biological systems.

| Assay | Cell Line / Organism | Endpoint | Result (IC50 / MIC in µM) |

| Antiproliferative | MCF-7 (Breast Cancer) | IC50 | To be determined |

| Antiproliferative | A549 (Lung Cancer) | IC50 | To be determined |

| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition (IC50) | To be determined |

| Antibacterial | S. aureus | MIC | To be determined |

| Antifungal | C. albicans | MIC | To be determined |

Phase 2: Target Identification and Validation

Assuming a significant "hit" is identified in the phenotypic screens (e.g., potent anticancer activity), the next critical phase is to identify the molecular target(s) of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine.

Rationale for Experimental Choices

A combination of computational and experimental approaches will be employed for target identification. This integrated strategy increases the likelihood of successfully identifying and validating the direct biological target. Photoaffinity labeling is a powerful technique for covalently capturing the binding partners of a compound directly in a complex biological system.[7]

Experimental Workflow

Caption: A multi-pronged approach to target identification and validation.

Experimental Protocols

3.3.1 In Silico Target Prediction

-

Objective: To generate a preliminary list of potential protein targets based on the compound's chemical structure.

-

Protocol:

-

Submit the 2D structure of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine to various reverse pharmacophore mapping servers (e.g., PharmMapper, SwissTargetPrediction).

-

Analyze the output, which will be a ranked list of potential protein targets.

-

Prioritize targets based on their relevance to the observed phenotype.

-

3.3.2 Photoaffinity Labeling

-

Objective: To covalently link the compound to its direct binding partners in a cellular context.

-

Protocol:

-

Synthesize a derivative of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine that incorporates a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., a biotin or a clickable alkyne).

-

Incubate the photoaffinity probe with intact cells or cell lysates.

-

Expose the mixture to UV light to induce covalent cross-linking.

-

Lyse the cells (if applicable) and enrich the biotin-tagged proteins using streptavidin beads.

-

Identify the captured proteins by mass spectrometry.

-

3.3.3 Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular environment.

-

Protocol:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cells at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve indicates target engagement.

-

Phase 3: Downstream Pathway Analysis and Phenotypic Characterization

Once a primary target is validated, the subsequent step is to delineate the downstream signaling pathways that are modulated by the compound-target interaction and to characterize the resulting cellular phenotypes in greater detail.

Rationale for Experimental Choices

Understanding the downstream consequences of target engagement is crucial for a complete MoA profile. A combination of transcriptomic, proteomic, and cell-based assays will provide a comprehensive view of the compound's effects on cellular signaling and function.

Signaling Pathway Analysis Workflow

Caption: Workflow for dissecting downstream signaling pathways.

Experimental Protocols

4.3.1 RNA-Sequencing (RNA-Seq)

-

Objective: To obtain a global view of the transcriptional changes induced by the compound.

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Isolate total RNA and perform library preparation.

-

Sequence the libraries on a next-generation sequencing platform.

-

Perform differential gene expression analysis and pathway enrichment analysis to identify modulated signaling pathways.

-

4.3.2 Phospho-proteomics

-

Objective: To identify changes in protein phosphorylation, which are key events in signal transduction.

-

Protocol:

-

Treat cells with the compound for short durations (e.g., 15, 30, 60 minutes).

-

Lyse the cells and digest the proteins.

-

Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

-

Analyze the phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.

-

4.3.3 Cell Cycle Analysis

-

Objective: If an antiproliferative effect is observed, to determine the specific phase of the cell cycle at which the compound exerts its effect.

-

Protocol:

-

Treat cells with the compound for 24-48 hours.

-

Fix the cells in ethanol and stain the DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Conclusion

The systematic and multi-pronged approach outlined in this technical guide provides a robust framework for the comprehensive elucidation of the mechanism of action of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, this research plan will generate the critical data necessary to understand the compound's biological effects at a molecular level. The insights gained will be invaluable for guiding its future development as a potential therapeutic agent.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Retrieved from [Link]

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2024). PubMed. Retrieved from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Institutes of Health. Retrieved from [Link]

-

Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science. Retrieved from [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). National Institutes of Health. Retrieved from [Link]

-

N-(5-Morpholino-2-arylimidazo[2,1-b][1][6][8]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. (2021). Biointerface Research in Applied Chemistry.

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxadiazolines as Photoreleasable Labels for Drug Target Identification. (2024). PubMed. Retrieved from [Link]

-

Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. Retrieved from [Link]

-

N-[2-(5-morpholino-1,3,4-oxadiazol-2-yl)ethoxy]-1,1-diphenyl-methanimine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. Retrieved from [Link]

-

5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2023). PLOS One. Retrieved from [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). MDPI. Retrieved from [Link]

-

5-Morpholin-4-yl-1,3,4-oxadiazol-2-amine. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

5-Methyl-1,3,4-oxadiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxadiazolines as Photoreleasable Labels for Drug Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine Scaffold in Modern Drug Discovery: An In-depth Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] When integrated with a morpholine ring at the 5-position and an amine group at the 2-position, it forms the 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine core, a scaffold of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the chemical nuances that drive their biological efficacy. We will delve into the synthesis, biological evaluation, and the critical interplay of structural modifications that modulate the activity of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents.

Introduction: The Convergence of Two Privileged Scaffolds

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts favorable physicochemical properties and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][2][3] Its metabolic stability and ability to act as a bioisostere for amide and ester groups make it a highly attractive component in drug design.[4]

The morpholine ring, a six-membered saturated heterocycle containing an oxygen and a nitrogen atom, is another privileged scaffold in medicinal chemistry.[5][6] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and can contribute to favorable interactions with biological targets. The morpholine moiety is a common feature in a number of approved drugs.[6]

The amalgamation of these two scaffolds in the 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine core creates a unique chemical entity with significant potential for therapeutic innovation. This guide will explore the SAR of this core, providing a roadmap for the rational design of potent and selective drug candidates.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine and its analogs typically involves a multi-step process. A common and effective approach is the oxidative cyclization of semicarbazone precursors.

General Synthetic Protocol

A generalized synthetic route is depicted below. The key steps involve the formation of a semicarbazide, followed by condensation with an aldehyde to yield a semicarbazone, which is then cyclized to the desired 1,3,4-oxadiazole.

Caption: Generalized synthetic scheme for 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

Synthesis of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Adapted from Ahsan et al., 2014)[7][8]

Step 1: Synthesis of 1-(4-methoxybenzoyl)semicarbazide A solution of 4-methoxybenzohydrazide (0.01 mol) in ethanol (20 mL) is treated with a solution of potassium cyanate (0.01 mol) in water (10 mL). The mixture is stirred at room temperature for 4 hours. The resulting solid is filtered, washed with water, and dried to afford 1-(4-methoxybenzoyl)semicarbazide.

Step 2: Synthesis of 2-(4-methoxybenzoyl)-N-(2,4-dimethylphenyl)hydrazinecarboxamide A mixture of 1-(4-methoxybenzoyl)semicarbazide (0.01 mol) and 2,4-dimethylaniline (0.01 mol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

Step 3: Oxidative cyclization to N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine To a solution of 2-(4-methoxybenzoyl)-N-(2,4-dimethylphenyl)hydrazinecarboxamide (0.005 mol) in ethanol (25 mL), iodine (0.005 mol) and yellow mercuric oxide (0.005 mol) are added. The mixture is refluxed for 8 hours. The solvent is evaporated under reduced pressure, and the residue is poured into ice-cold water. The solid product is filtered, washed with a solution of potassium iodide and then with water, and recrystallized from ethanol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine analogs is profoundly influenced by the nature of the substituents at the 2-amino and 5-positions of the oxadiazole ring.

Modifications at the 2-Amino Position

The amino group at the 2-position of the 1,3,4-oxadiazole ring is a critical site for modification to modulate biological activity. Studies on related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have provided valuable insights into the SAR at this position, particularly in the context of anticancer activity.[7][8]

Key Findings:

-

Aromatic Substituents: The presence of an aryl group on the 2-amino nitrogen is generally favorable for anticancer activity.

-

Substitution Pattern on the Aryl Ring: The position and nature of substituents on the N-aryl ring play a crucial role. For instance, N-(2,4-dimethylphenyl) substitution has been shown to be beneficial for activity against a range of cancer cell lines.[7][8]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the N-aryl ring can significantly impact potency. Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., bromo) groups have been shown to be compatible with anticancer activity, suggesting that steric and conformational factors may be as important as electronic effects.[8]

Caption: Key SAR points for modifications at the 2-amino position.

The Significance of the 5-Morpholino Moiety

The morpholine ring at the 5-position is a key determinant of the pharmacological profile of these analogs. While direct SAR studies on modifications of the morpholine ring in this specific scaffold are limited, its role can be inferred from its well-established contributions in other drug molecules and related heterocyclic systems.

Inferred Contributions of the Morpholine Ring:

-

Solubility and Pharmacokinetics: The morpholine moiety is known to enhance aqueous solubility and improve the pharmacokinetic properties of drug candidates.[5]

-